(2E)-N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
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Description
(2E)-N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H19N5O5 and its molecular weight is 385.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Acrylamide derivatives have been employed in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical chemistry due to their biological activities. For example, thiosemicarbazide derivatives have been used as precursors in synthesizing various heterocyclic compounds, including imidazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole ring systems. These compounds were then evaluated for their antimicrobial activities (Elmagd et al., 2017).
Antimicrobial Assessment
Compounds incorporating pyrazole and 1,3,4-oxadiazol motifs have been synthesized and assessed for their antimicrobial properties. For instance, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential for these compounds in anticancer research (Hassan et al., 2014).
Antiallergic Activities
Pyrazole derivatives have been explored for their antiallergic effects. A study synthesized 2-alkyl-3,4-dimethylfuro[2,3-c]pyrazole-5-carboxamides and related compounds, finding that most derivatives exhibited oral antiallergic activity. This research highlights the potential of pyrazole derivatives in developing new antiallergic agents (Huang et al., 1994).
Catalytic Applications
Acrylamide derivatives have also found use in catalysis, as demonstrated by their employment in asymmetric [3+2] cycloadditions with allenoates. This approach has led to the formation of cyclopentenes, showcasing the utility of acrylamide derivatives in synthetic organic chemistry and catalysis (Han et al., 2011).
Antimycobacterial Screening
The synthesis and characterization of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have been conducted, with several compounds showing significant in vitro antitubercular activities against Mycobacterium tuberculosis H37Rv. This indicates the potential of these compounds in tuberculosis treatment research (Nayak et al., 2016).
Properties
IUPAC Name |
(E)-N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5/c1-23-8-7-12(22-23)17-20-21-18(28-17)19-15(24)6-5-11-9-13(25-2)16(27-4)14(10-11)26-3/h5-10H,1-4H3,(H,19,21,24)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVQDPHXTNWZEH-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NN=C(O2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=N1)C2=NN=C(O2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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